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Compound of Interest

Compound Name: n-methyldiisopropanolamine

CAS No.: 4402-30-6

Cat. No.: B1347073

Get Quote

Executive Summary & Strategic Method Selection
N-Methyldiisopropanolamine (MDIPA), also known as 1,1'-(Methylimino)di-2-propanol, is a

tertiary alkanolamine critical in gas treating (acid gas removal) and increasingly scrutinized as a

pharmaceutical process impurity or degradation product.[1] Its quantification presents unique

challenges due to its high polarity, lack of strong UV chromophores, and potential for isobaric

interference in complex amine mixtures.[1]

This guide provides three distinct, self-validating protocols tailored to specific analytical needs:
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Method Technology Target Range
Primary

Application
Key Advantage

Protocol A LC-MS/MS ppt – ppb
Bioanalysis,

Trace Impurities

Highest

sensitivity &

specificity; no

derivatization.[1]

Protocol B
GC-MS

(Silylated)
ppm – %

Industrial QC,

Process Fluids

Robustness;

excellent peak

shape; library

confirmation.[1]

Protocol C
Ion

Chromatography
ppm – %

Aqueous

Process Streams

Direct injection of

aqueous

samples; cation

selectivity.

Chemical Identity & Properties
Common Name: N-Methyldiisopropanolamine (MDIPA)[1][2]

CAS Number: 4402-30-6[2][3][4][5]

Molecular Formula: C₇H₁₇NO₂[2]

Molecular Weight: 147.22 g/mol [2]

pKa: ~8.5–9.0 (Typical for tertiary alkanolamines)[1]

Solubility: Miscible with water, alcohols, and polar organic solvents.[1]

Protocol A: LC-MS/MS (Trace Quantification)
Scope: Determination of MDIPA traces in biological fluids, pharmaceutical formulations, or

environmental water.[1]
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MDIPA is a small, polar base. Traditional C18 chromatography often results in poor retention

and peak tailing. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to

retain the polar analyte, coupled with electrospray ionization (ESI+) in Multiple Reaction

Monitoring (MRM) mode for maximum sensitivity.[1]

Instrumentation & Conditions[6]
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP, Agilent 6400, Waters

Xevo).[1]

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or Phenomenex

Kinetex HILIC.[1]

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

Mobile Phase B: Acetonitrile (ACN) with 0.1% Formic Acid.[1]

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

Gradient Profile:

Time (min) %B (Organic) State

0.0 95 Initial Hold

1.0 95 Start Gradient

5.0 60 Elution

6.0 60 Wash

6.1 95 Re-equilibration

| 9.0 | 95 | End |[1]

MS/MS Parameters (ESI Positive)[1]
Source: Electrospray Ionization (ESI+)[1][6]
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Capillary Voltage: 3.5 kV

Precursor Ion: [M+H]⁺ = 148.2 m/z[1]

MRM Transition Table: Note: Collision Energies (CE) are instrument-dependent and must be

optimized via infusion.

Transition
Type

Precursor
(m/z)

Product (m/z)
Mechanistic
Origin

Est. CE (V)

Quantifier 148.2 130.2
Loss of H₂O

[M+H-18]⁺
15–20

Qualifier 1 148.2 88.1

Loss of C₃H₈O

(Isopropanol

arm)

25–30

Qualifier 2 148.2 58.1
Alpha-cleavage

(C₃H₈N⁺)
35–40

Sample Preparation (Protein Precipitation/Dilution)[1]
Aliquot: Transfer 50 µL of sample (plasma/water) to a centrifuge tube.

ISTD Addition: Add 10 µL of Internal Standard (MDIPA-d3 or MDEA-d3).

Precipitation: Add 200 µL cold Acetonitrile (to match HILIC initial conditions).

Vortex/Spin: Vortex 30s; Centrifuge at 10,000 x g for 5 min.

Inject: Inject 2-5 µL of the supernatant.

Protocol B: GC-MS (Industrial/Bulk Analysis)
Scope: Quality control of amine solvents, degradation studies, and high-concentration

mixtures.[1]
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Direct injection of alkanolamines leads to severe adsorption (tailing) and thermal degradation in

the injector port. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) blocks the

hydroxyl groups, creating volatile, thermally stable TMS-ethers that yield sharp Gaussian

peaks.[1]

Derivatization Workflow (Graphviz)[1]

Figure 1: Silylation Workflow for MDIPA Quantification

Sample (10 mg)

Reaction
70°C, 30 min

BSTFA + 1% TMCS
(500 µL)

Pyridine (Dry)
(500 µL)

GC-MS Injection
 Cool to RT

Click to download full resolution via product page

Instrumentation & Conditions
System: GC-MS (Single Quad) or GC-FID.[1]

Column: DB-5MS or Rtx-5 Amine (30m x 0.25mm x 0.25µm).[1]

Inlet: Split mode (50:1), 280°C.

Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[1]

Oven Program:

60°C (Hold 1 min).

Ramp 15°C/min to 300°C.

Hold 5 min.
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Identification
Target Derivative: MDIPA-di-TMS (Bis-TMS ether).[1]

MW Shift: 147 + (2 x 72) = 291.[1]

Key Ions (EI Source): Look for m/z 276 (M-15, loss of methyl from TMS) and m/z 174

(characteristic amine fragment).[1]

Protocol C: Ion Chromatography (Process Streams)
Scope: Routine monitoring of amine scrubber solutions where organic solvents are

undesirable.

Instrumentation[6][8][9][10][11]
System: Dionex ICS-5000+ or Metrohm IC.

Column: Cation Exchange (e.g., Dionex IonPac CS19 or CS12A).[1] These columns are

designed to separate hydrophilic amines.

Suppressor: Cation Self-Regenerating Suppressor (CSRS), Recycle Mode.[1]

Detector: Conductivity.

Conditions
Eluent: Methanesulfonic Acid (MSA) gradient.[1]

0-10 min: 5 mM MSA (Isocratic).

10-20 min: Ramp to 40 mM MSA (Clean off divalents).

20-25 min: Equilibrate at 5 mM.

Flow Rate: 1.0 mL/min.

Temperature: 30°C.
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Validation & Quality Control (Self-Validating
Systems)
To ensure "Trustworthiness" and data integrity, every run must include:

Parameter Acceptance Criteria Remediation

Linearity (R²) > 0.995 (Weighting 1/x)
Check standard preparation;

clean injector.

Internal Standard Response ± 20% of mean in Cal Curve

Check for matrix effects

(suppression) or pipetting

error.

QC Accuracy 85–115% of nominal Recalibrate instrument.

Blank Carryover < 20% of LLOQ
Increase wash cycles; replace

needle seat.

Troubleshooting "Tailing"
In LC: Increase buffer ionic strength (up to 20mM) or check pH (ensure pH < pKa - 2 for full

protonation).

In GC: Tailing indicates incomplete derivatization or active sites in the liner. Replace liner

with a deactivated wool liner and ensure reagents are fresh (moisture kills BSTFA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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